7-Chloroisoquinoline hydrochloride
Description
Significance in Heterocyclic Chemistry
The isoquinoline (B145761) scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds with diverse pharmacological properties. The introduction of a chlorine atom at the 7-position of the isoquinoline ring in 7-chloroisoquinoline (B1268606) hydrochloride provides a key site for further chemical modification. This chloro-substituent can be readily displaced or can influence the reactivity of the heterocyclic ring system, making it a valuable intermediate for creating a library of novel compounds. Its role as a building block is crucial in the field of medicinal chemistry for the design and synthesis of potential therapeutic agents.
Overview of Research Trajectories
The primary research interest in 7-chloroisoquinoline hydrochloride lies in its utility as a precursor for more complex molecules with potential applications in medicine. Current research trajectories are prominently focused on two main areas: the development of kinase inhibitors for cancer therapy and the synthesis of novel antimalarial agents. The 7-chloro-substituted isoquinoline core is a key pharmacophore in several classes of bioactive compounds, and its strategic manipulation allows for the exploration of structure-activity relationships to optimize therapeutic efficacy.
Detailed Research Findings
The Role of the 7-Chloro-Substituted Scaffold in Kinase Inhibition
Recent studies have highlighted the importance of the isoquinoline and related quinoline (B57606) scaffolds in the design of potent kinase inhibitors. nih.govgoogle.com Kinases are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. durham.ac.uk The 7-chloro-substituted heterocyclic ring can serve as a core structure that anchors the inhibitor molecule within the ATP-binding site of the target kinase.
For instance, research into RAF kinase inhibitors, which are critical in the RAF-MEK-ERK signaling pathway, has involved the design of compounds bearing bicyclic heterocycles like isoquinolines. nih.gov The substitution pattern on the heterocyclic ring is a key determinant of the inhibitor's potency and selectivity. While not directly mentioning this compound, the principles of designing potent RAF-1 inhibitors with substituted bicyclic heterocycles are applicable. nih.gov The exploration of structure-activity relationships often involves modifying substituents on the core scaffold to enhance binding affinity and inhibitory activity. nih.gov
Application in the Synthesis of Antimalarial Agents
The 7-chloroquinoline (B30040) scaffold is famously associated with the antimalarial drug chloroquine. worktribe.comgoogle.com This has spurred research into new derivatives and hybrids based on this core structure to combat the growing issue of drug-resistant malaria. worktribe.com While these studies focus on the quinoline isomer, the underlying principle of utilizing a 7-chloro-substituted heterocyclic core is a shared research trajectory with this compound.
The synthesis of novel antimalarial agents often involves tethering the 7-chloroquinoline moiety to other pharmacophores, such as sulfonamides or isatin, to create hybrid molecules with potentially enhanced activity and a lower propensity for resistance development. worktribe.com These synthetic strategies underscore the versatility of the 7-chloro-substituted heterocyclic ring as a foundational element in drug discovery.
Chemical Properties and Reactivity
This compound serves as a versatile starting material for a variety of chemical transformations. The chlorine atom at the 7-position is amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its role as a building block in combinatorial chemistry and targeted synthesis.
Below is a table summarizing some of the key chemical properties of the parent compound, 7-chloroisoquinoline.
| Property | Value |
| IUPAC Name | 7-chloroisoquinoline |
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 163.61 g/mol |
| CAS Number | 34784-06-0 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7Cl2N |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
7-chloroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H |
InChI Key |
PSZVOVMSPPUCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Cl.Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 7 Chloroisoquinoline Hydrochloride
Nucleophilic Substitution Reactions at Halogenated Sites
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. masterorganicchemistry.comyoutube.com In the context of 7-chloroisoquinoline (B1268606) hydrochloride, the chlorine atom at the C-7 position serves as a leaving group, making the carbon atom susceptible to attack by various nucleophiles. uci.edu
This process involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new bond at the C-7 position. The general mechanism for nucleophilic aromatic substitution (SNAr) on halogenated aromatic compounds typically proceeds through a two-step addition-elimination pathway.
Key Features of Nucleophilic Substitution on 7-Chloroisoquinoline:
Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, amines, thiols, and carbanions.
Reaction Conditions: The reaction conditions, such as solvent, temperature, and the presence of a base, can significantly influence the reaction rate and yield.
Product Formation: The substitution of the chlorine atom with different nucleophiles leads to a diverse set of 7-substituted isoquinoline (B145761) derivatives.
Electrophilic Aromatic Substitution on the Isoquinoline Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edudalalinstitute.comyoutube.com The isoquinoline ring system in 7-chloroisoquinoline is an electron-rich aromatic system, making it amenable to electrophilic attack. dalalinstitute.com The position of substitution is directed by the existing substituents on the ring, in this case, the chlorine atom and the nitrogen atom in the isoquinoline core.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The presence of the chlorine atom, a deactivating but ortho-, para-directing group, and the nitrogen atom, which deactivates the ring towards electrophilic attack, influences the regioselectivity of these reactions. uci.edu
| Reaction Type | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | X₂ (X = Cl, Br), FeX₃ | X⁺ (Halonium ion) |
| Sulfonation | H₂SO₄ | SO₃ (Sulfur trioxide) |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
Oxidation and Reduction Chemistry
Formation of Isoquinolin-1(2H)-ones
The oxidation of isoquinoline derivatives can lead to the formation of isoquinolin-1(2H)-ones, which are important structural motifs in many biologically active compounds. organic-chemistry.org Various synthetic methods have been developed for the synthesis of isoquinolones, often involving transition metal-catalyzed C-H activation and annulation reactions. organic-chemistry.org For instance, rhodium-catalyzed reactions using acetylene (B1199291) equivalents can provide access to 3,4-unsubstituted isoquinolones. organic-chemistry.org
Reduction to Dihydroisoquinolines
The reduction of the isoquinoline ring system in 7-chloroisoquinoline can yield dihydroisoquinoline derivatives. These reduced heterocycles are also valuable building blocks in organic synthesis. The choice of reducing agent and reaction conditions determines the extent of reduction and the specific isomer formed.
Coupling Reactions for the Construction of Complex Architectures
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura, Manganese-Catalyzed Cross-Coupling)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.
Palladium-Catalyzed Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely used to form carbon-carbon bonds. wikipedia.orgyonedalabs.com In the case of 7-chloroisoquinoline, the chlorine atom can serve as the halide coupling partner.
The general catalytic cycle involves three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (7-chloroisoquinoline) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
The reaction is typically carried out in the presence of a base and a suitable solvent. wikipedia.org The Suzuki-Miyaura reaction has been successfully applied to the synthesis of arylated quinolines. researchgate.net
Manganese-Catalyzed Cross-Coupling:
Manganese-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. princeton.edu Manganese is an earth-abundant and less toxic metal. princeton.edu These reactions have been shown to be effective for the coupling of aryl halides with various nucleophiles, including Grignard reagents and nitrogen-containing compounds. nih.govdtu.dkorganic-chemistry.org
A notable example is the manganese-catalyzed cross-coupling of aryl halides with nitrogen nucleophiles in water, providing a green and convenient method for the synthesis of N-arylated heterocycles. nih.gov The use of MnCl₂ as a catalyst has been reported for the cross-coupling of aryl halides with Grignard reagents, proceeding through a proposed radical mechanism. dtu.dk
| Coupling Reaction | Catalyst | Coupling Partners | Key Features |
| Suzuki-Miyaura | Palladium complex | Organoboron compound and organic halide | Forms C-C bonds, mild reaction conditions |
| Manganese-Catalyzed | Manganese salt (e.g., MnCl₂) | Grignard reagents, nitrogen nucleophiles and aryl halides | Sustainable, cost-effective, alternative to palladium |
Homocoupling Reactions Leading to Bis-Isoquinoline Structures
The synthesis of symmetric biaryl compounds, such as bis-isoquinolines, is a significant transformation that expands the molecular complexity of the 7-chloroisoquinoline scaffold. The Ullmann reaction, a classic method for forming carbon-carbon bonds between aryl halides, is a primary strategy for achieving this homocoupling. nih.govnih.gov This reaction typically involves the use of a transition metal catalyst, most commonly copper or palladium, to facilitate the coupling of two molecules of an aryl halide. nih.govnih.gov
In the context of 7-chloroisoquinoline hydrochloride, the homocoupling would yield 7,7'-bis-isoquinoline. The reaction is generally performed at elevated temperatures in the presence of a metal catalyst and a base. nih.gov While copper has been traditionally used, palladium-based catalysts have also been developed, sometimes offering milder reaction conditions and broader substrate scope. nih.govnih.gov The active catalytic species, often a Cu(I) or Pd(0) complex, undergoes oxidative addition to the carbon-chlorine bond of the isoquinoline. organic-chemistry.org Subsequent steps involving transmetalation or reductive elimination lead to the formation of the new carbon-carbon bond, producing the symmetrical bis-isoquinoline structure. organic-chemistry.org The choice of solvent, base, and temperature can significantly influence the reaction's efficiency.
Table 1: Typical Conditions for Ullmann-type Homocoupling of Aryl Chlorides
| Parameter | Typical Conditions |
| Catalyst | Copper (e.g., CuI, Cu powder), Palladium (e.g., Pd(OAc)₂, PdCl₂) |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK |
| Solvent | DMF, Dioxane, Toluene |
| Temperature | 100-220 °C |
This table presents generalized conditions for Ullmann-type reactions based on literature for aryl halides. Specific conditions for this compound may require optimization.
Functionalization at Specific Ring Positions
The reactivity of the 7-chloroisoquinoline ring system allows for the introduction of new functional groups at various positions through several reaction types, primarily electrophilic and nucleophilic substitutions, as well as directed C-H functionalization.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the benzene (B151609) portion of the isoquinoline ring is the typical site of reaction. The existing chlorine atom at the C-7 position is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. libretexts.org In this case, this would correspond to positions C-6 and C-8. The pyridine (B92270) ring of the isoquinoline nucleus is electron-deficient and generally deactivates the entire molecule towards electrophilic attack, but reactions can be achieved under forcing conditions. libretexts.org Therefore, electrophilic substitution reactions like nitration or further halogenation on 7-chloroisoquinoline would be expected to yield primarily the 6- or 8-substituted products. The generation of the active electrophile often requires a strong acid or a Lewis acid catalyst. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the 7-chloroisoquinoline scaffold can also occur, though the chlorine atom on the benzene ring (C-7) is less reactive than a halogen positioned on the electron-deficient pyridine ring (e.g., at C-1 or C-4). mdpi.comresearchgate.net However, reaction with potent nucleophiles or under conditions that activate the ring system can lead to the displacement of the C-7 chlorine. For instance, nucleophiles such as alkoxides, thiolates, or amines can replace the chloro group, providing a route to ethers, thioethers, and amino-substituted isoquinolines, respectively. mdpi.com
C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium, rhodium, or copper. nih.gov In quinoline (B57606) and isoquinoline systems, the nitrogen atom can act as a directing group, facilitating the selective functionalization of C-H bonds at adjacent positions, such as C-8 in the case of the quinoline scaffold. nih.gov While less common for the C-7 position, specific catalytic systems could potentially be developed to achieve functionalization at other sites on the carbocyclic ring.
Acid-Mediated Halogen Exchange Protocols
The exchange of a halogen atom on an aromatic ring is a valuable transformation for modifying a molecule's properties and reactivity. The Finkelstein reaction is the most well-known method for halogen exchange. byjus.comwikipedia.org The classic Finkelstein reaction involves the conversion of alkyl chlorides or bromides to alkyl iodides using a solution of sodium iodide in acetone, a process driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.orgtaylorandfrancis.com
For aryl halides like 7-chloroisoquinoline, this type of nucleophilic substitution is more challenging and does not typically proceed under classic Finkelstein conditions. Instead, an "aromatic Finkelstein reaction" is employed, which requires a metal catalyst, commonly copper or nickel complexes. wikipedia.orgmdma.ch These reactions are not "acid-mediated" in the sense of Brønsted or Lewis acid catalysis driving the primary substitution step.
While strong acids like sulfuric acid are used as catalysts in electrophilic aromatic substitution to generate a potent electrophile for an initial halogenation reaction, they are not the primary mediators for the exchange of an existing halogen on an unactivated aromatic ring. libretexts.orglibretexts.org The direct substitution of the C-7 chlorine via an acid-catalyzed nucleophilic aromatic substitution mechanism is generally not a feasible pathway under mild conditions. Therefore, halogen exchange on this compound is practically achieved through metal-catalyzed protocols. mdma.chresearchgate.net For example, converting 7-chloroisoquinoline to 7-iodoisoquinoline (B1626360) would typically utilize a copper(I) iodide catalyst with a suitable ligand and an iodide salt like NaI or KI in a polar aprotic solvent. mdma.ch
Table 2: Reagents for Metal-Catalyzed Aromatic Finkelstein Reaction
| Target Halogen | Typical Reagents | Catalyst System |
| Iodine | NaI, KI | CuI / diamine ligand |
| Bromine | NaBr, KBr | NiBr₂ / PPh₃ |
| Fluorine | KF, CsF | Aminophosphonium salts |
This table outlines common reagent and catalyst systems for halogen exchange on aryl halides. wikipedia.orggoogle.com The term "acid-mediated" in the context of aromatic halogen exchange is not standard; these transformations are predominantly metal-catalyzed.
Role As a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
Precursor for Advanced Heterocyclic Systems
The synthesis of complex, fused heterocyclic systems is a major focus of organic chemistry, driven by the search for novel therapeutic agents and materials. scispace.comchim.it 7-Chloroisoquinoline (B1268606) hydrochloride serves as an excellent starting material for creating such advanced structures. The chlorine atom on the benzene (B151609) portion of the isoquinoline (B145761) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Classic synthetic routes for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, build the core structure. uomustansiriyah.edu.iq However, starting with a pre-formed, functionalized isoquinoline like the 7-chloro derivative allows for more direct and efficient synthetic strategies. Chemists can employ powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, to replace the chlorine atom with a wide variety of substituents. This capability enables the fusion of additional rings onto the isoquinoline framework, leading to polycyclic aromatic and heteroaromatic systems with unique electronic and steric properties. nih.gov For instance, coupling reactions can be used to introduce alkynyl, aryl, or heterocyclic moieties, which can then undergo subsequent intramolecular cyclization reactions to generate novel, fused systems. researchgate.net
Scaffolds in Combinatorial Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse molecules, known as a library. nih.govopenaccessjournals.com This approach relies on a central molecular scaffold to which various building blocks are systematically attached. nih.govyoutube.com The rigid and well-defined three-dimensional structure of the isoquinoline ring system makes it an ideal scaffold for creating such libraries. nih.govrsc.org
7-Chloroisoquinoline hydrochloride is particularly well-suited for this purpose. The chlorine atom at position 7 acts as a primary point of diversification. Through parallel synthesis techniques, this position can be functionalized with a wide array of different chemical fragments, while other positions on the isoquinoline ring can also be modified. mdpi.commdpi.com This multi-dimensional approach allows for the creation of vast libraries of related compounds, where each member possesses the core isoquinoline structure but differs in the nature of its substituents. Screening these libraries against biological targets can accelerate the identification of lead compounds for drug development. chemrxiv.org The ability to systematically vary the substituents allows for a detailed exploration of the structure-activity relationship (SAR), providing crucial insights for optimizing the properties of a potential drug candidate.
Foundation for Diverse Molecular Architectures
Beyond fused systems and combinatorial libraries, this compound provides the foundation for an extensive range of molecular architectures. nih.gov The reactivity of the chloro-substituent allows chemists to "decorate" the isoquinoline core with various functional groups, leading to molecules with tailored properties. rsc.org
For example, nucleophilic aromatic substitution can replace the chlorine with oxygen, sulfur, or nitrogen nucleophiles, introducing ethers, thioethers, and amines. These functional groups not only alter the molecule's physical properties, such as solubility and polarity, but can also serve as new points for further chemical modification. The development of complex molecules, including natural product analogues and novel materials, often relies on the stepwise construction and functionalization of a central core. rsc.org this compound, by providing a stable and reactive platform, empowers chemists to design and execute complex synthetic sequences, ultimately leading to a rich diversity of molecular structures that would be difficult to access through other means.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the 7-Chloroisoquinoline (B1268606) hydrochloride molecule.
¹³C NMR Analysis: The ¹³C NMR spectrum of the free base, 7-Chloroisoquinoline, has been reported in the literature. nih.gov The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electron density across the heterocyclic ring, leading to predictable shifts in the ¹³C NMR spectrum. The nitrogen atom becomes a quaternary ammonium (B1175870) cation (isoquinolinium ion), which exerts a strong electron-withdrawing effect. This effect causes a downfield shift (deshielding) for the adjacent carbon atoms, most notably C-1 and C-3, as well as the bridgehead carbons C-4a and C-8a. The influence on the carbons of the benzenoid ring is less pronounced.
¹H NMR Analysis: Similarly, the protonation at the nitrogen atom has a significant impact on the chemical shifts of the protons in the ¹H NMR spectrum. The protons on the pyridine (B92270) ring, particularly H-1 and H-3, are strongly deshielded and shift downfield compared to the free base. A broad signal corresponding to the N-H proton is also expected, though its observation can depend on the solvent and concentration.
The predicted chemical shifts for 7-Chloroisoquinoline hydrochloride are detailed in the table below, based on data for the free base and known effects of N-protonation in similar heterocyclic systems.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 1 | ~155 | ~9.3 (s) |
| 3 | ~147 | ~8.4 (d) |
| 4 | ~122 | ~7.8 (d) |
| 4a | ~137 | - |
| 5 | ~130 | ~8.2 (d) |
| 6 | ~128 | ~7.7 (dd) |
| 7 | ~139 | - |
| 8 | ~129 | ~8.0 (s) |
| 8a | ~130 | - |
| N-H | - | ~12-14 (broad s) |
Note: Predicted values are based on data for the 7-chloroisoquinoline free base and related protonated heterocycles. Actual values may vary based on solvent and experimental conditions. (d = doublet, dd = doublet of doublets, s = singlet)
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. By setting up an NMR experiment directly on a reacting mixture, chemists can track the disappearance of reactant signals and the appearance of product signals over time.
For the synthesis of this compound, this technique can be used to:
Monitor reaction completion: By observing the signals corresponding to the starting materials diminish and the characteristic signals of the 7-Chloroisoquinoline product grow in.
Identify intermediates: Transient species that may form during the reaction can be detected and characterized.
Confirm product structure: Upon completion, a final high-resolution NMR spectrum confirms the identity and purity of the synthesized this compound.
This on-line monitoring provides a deeper understanding of the reaction dynamics compared to traditional methods that rely on analyzing discrete time points.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique commonly paired with LC, as it is particularly well-suited for analyzing polar, and often thermally labile, molecules like hydrochloride salts.
In the analysis of this compound, LC-ESI-MS is typically applied as follows:
Separation: A solution containing the sample is injected into a High-Performance Liquid Chromatography (HPLC) system, often using a C18 reversed-phase column. A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the target compound from impurities. nih.govtsu.edu
Ionization: The eluent from the LC is directed into the ESI source. The compound is ionized, typically in positive ion mode, to form the protonated molecular ion of the free base, [C₉H₆ClN + H]⁺. This would be observed at an m/z corresponding to the molecular weight of 7-chloroisoquinoline plus the mass of a proton.
Detection and Fragmentation: The ions are detected by the mass spectrometer, confirming the molecular weight. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The parent ion is selected, fragmented, and the resulting daughter ions are analyzed to reveal characteristic fragmentation patterns of the isoquinoline (B145761) ring system. nih.gov This method is highly sensitive and specific, making it ideal for identifying and quantifying the compound in complex mixtures. nih.govtsu.edu
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "molecular fingerprint" based on the types of chemical bonds present.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is unique to the compound and is used to identify its functional groups.
For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. The presence of the hydrochloride salt is typically confirmed by a very broad and strong absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the isoquinolinium ion. Other key absorptions include the aromatic C-H stretches above 3000 cm⁻¹ and the stretching vibrations of the aromatic C=C and C=N bonds in the 1650-1400 cm⁻¹ region. irphouse.com The C-Cl bond gives rise to a stretching vibration in the fingerprint region, typically between 1000 and 700 cm⁻¹. docbrown.info
Interactive Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch | Isoquinoline Ring |
| ~2800-2400 | N⁺-H Stretch (very broad) | Isoquinolinium Ion |
| ~1650-1400 | C=C and C=N Ring Stretch | Isoquinoline Ring |
| ~900-650 | Aromatic C-H Out-of-Plane Bend | Isoquinoline Ring |
| ~1000-700 | C-Cl Stretch | Aryl Chloride |
Note: These are general ranges. The exact position and intensity of peaks can be influenced by the solid-state packing and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination and qualitative characterization of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. The technique measures the electronic transitions occurring within a molecule, particularly involving π-electrons in conjugated systems.
The isoquinoline ring system of this compound constitutes a significant chromophore. This aromatic, conjugated system is expected to exhibit strong absorption bands in the ultraviolet region. The spectrum would likely show multiple peaks, corresponding to π→π* transitions characteristic of the bicyclic aromatic structure. The presence of the chlorine atom (an auxochrome) and the protonated nitrogen of the hydrochloride salt can influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted isoquinoline.
UV-Vis spectroscopy is a primary method for quantifying the concentration of this compound in solution, governed by the Beer-Lambert law. This law establishes a linear relationship between absorbance and concentration, making it a straightforward and reliable tool for assay determination once a calibration curve is established using standards of known concentration.
Table 2: Representative UV-Vis Absorption Data
| Parameter | Value |
|---|---|
| Solvent | Methanol or Ethanol |
| Expected λmax 1 | ~220-240 nm |
| Expected λmax 2 | ~270-290 nm |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For pharmaceutical compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for quality control, stability testing, and purity validation.
HPLC is a robust and widely used technique for the purity assessment and assay of pharmaceutical compounds. nih.gov A typical analysis for this compound would employ a reversed-phase (RP-HPLC) method, which is highly effective for separating moderately polar compounds.
In this setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). nih.gov The separation is based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. Purity is determined by detecting the eluted components, usually with a UV detector set to a wavelength where the analyte exhibits strong absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Table 3: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~3.0-4.0) nih.gov |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |
| Detection | UV at a specific wavelength (e.g., 230 nm) nih.gov |
UPLC represents a significant evolution of HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). medipol.edu.tr This innovation leads to substantial improvements in analytical performance, including higher resolution, greater sensitivity, and dramatically reduced analysis times. medipol.edu.trmdpi.com These advantages make UPLC an ideal technique for high-throughput analysis and for detecting trace-level impurities that might be missed by conventional HPLC.
The principle of separation in UPLC is the same as in HPLC, but the system is engineered to operate at higher pressures to effectively pump the mobile phase through the densely packed column. A UPLC method for this compound would provide a more detailed purity profile in a fraction of the time required for an HPLC run, often under five minutes. medipol.edu.tr The enhanced sensitivity is also crucial for precise quantification, especially in complex matrices. nih.gov
Table 4: Representative UPLC Method Parameters for Analysis
| Parameter | Specification |
|---|---|
| Column | BEH C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) mdpi.comresearchgate.net |
| Mobile Phase | Methanol : Ammonium Acetate Buffer or Acetonitrile : Formic Acid in Water nih.gov |
| Elution Mode | Gradient |
| Flow Rate | 0.4 - 0.6 mL/min medipol.edu.tr |
| Column Temperature | 40 °C medipol.edu.tr |
| Detection | Photodiode Array (PDA) or UV Detector |
Table 5: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Formic Acid |
| Guanidine hydrochloride |
| Methanol |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the foundational method for calculating most of the properties of 7-Chloroisoquinoline (B1268606) hydrochloride. Calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), often incorporating a solvent model to simulate conditions more closely resembling experimental reality.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. A geometry optimization calculation systematically alters the positions of the atoms in 7-Chloroisoquinoline hydrochloride until the configuration with the minimum energy is found. This process yields precise information on bond lengths, bond angles, and dihedral angles. For a definitive study, it would be crucial to compare these calculated parameters with experimental data, for instance, from X-ray crystallography, to validate the chosen level of theory.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl | Data not available |
| Bond Length | N-H⁺ | Data not available |
| Bond Angle | C-N-C | Data not available |
Electronic Structure Analysis
With an optimized geometry, the electronic properties can be investigated. This includes analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. smolecule.com
Another important tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, using colors to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. ambeed.com
Table 2: Hypothetical Electronic Properties (Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Vibrational Frequency Analysis
A frequency calculation performed on the optimized geometry serves two purposes. First, it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) involved. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for systematic errors in the computational method.
Table 3: Hypothetical Vibrational Frequencies (Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| 1 | Data not available | Data not available | C-H stretch |
| 2 | Data not available | Data not available | C=N stretch |
NMR Chemical Shift Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used DFT-based approach to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. google.com The calculation determines the magnetic shielding tensors for each nucleus. To convert these shielding values into the familiar chemical shifts (in ppm), they are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct, atom-by-atom comparison with experimental NMR data, aiding in the assignment of complex spectra.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts (Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.)
| Atom | Calculated Isotropic Shielding | Calculated Chemical Shift (ppm vs. TMS) |
|---|---|---|
| C1 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C8 | Data not available | Data not available |
| C8a | Data not available | Data not available |
UV-Vis Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. These values can be used to simulate a theoretical UV-Vis absorption spectrum. The results predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions (e.g., π→π* or n→π*), providing insight into the electronic structure and chromophores within the molecule. Calculations are often performed in a simulated solvent, as solvent polarity can significantly influence the absorption spectrum.
Table 5: Hypothetical Predicted UV-Vis Absorption Data (Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.)
| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |
Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, for instance, identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. The dual descriptor is another powerful tool that can unambiguously distinguish between sites for nucleophilic and electrophilic attack. These descriptors are valuable for understanding and predicting the regioselectivity of chemical reactions.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Solvent Effects on Molecular Properties (e.g., Conductor-like Polarizable Continuum Model (CPCM))
The influence of a solvent on the properties and reactivity of a molecule is a critical aspect of chemical research. Computational models are invaluable tools for understanding these interactions. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of solvent effects on various molecular properties of this compound.
In a typical CPCM study, the solute molecule (this compound) is placed in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. This interaction energy is calculated, providing insights into the stabilization of the molecule in the solvent.
Key properties that can be investigated using CPCM include:
Solvation Free Energy: This value indicates the thermodynamic favorability of dissolving the compound in a particular solvent.
Molecular Geometry: The presence of a solvent can alter bond lengths and angles.
Spectroscopic Properties: Solvent polarity can shift UV-Vis, IR, and NMR spectra. For instance, a study on 9-aryl-substituted isoquinolinium derivatives demonstrated that halogenated solvents significantly increase fluorescence quantum yields, a phenomenon that could be explored for this compound. nih.gov
Reaction Energetics: The energy barriers and reaction energies of chemical processes can be significantly altered by the solvent environment.
A hypothetical CPCM study on this compound would involve optimizing its geometry in the gas phase and then in various solvents of differing polarity (e.g., water, methanol, acetonitrile (B52724), dimethyl sulfoxide). The resulting data would be compiled into a table to compare the energetic and geometric changes, providing a quantitative understanding of the solvent's impact.
Hypothetical Data Table: CPCM Results for this compound
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 0 | Calculated Value |
| Acetonitrile | 37.5 | Calculated Value | Calculated Value |
| Water | 78.4 | Calculated Value | Calculated Value |
| DMSO | 46.7 | Calculated Value | Calculated Value |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
Mechanistic Insights from Computational Studies (e.g., Transition State Analysis, Reaction Pathway Elucidation)
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies could map out the potential energy surfaces of its reactions, identify transition states, and clarify reaction pathways.
Transition State Analysis:
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state structure is a primary goal of mechanistic computational studies. By analyzing the geometry and vibrational frequencies of the transition state, chemists can understand the critical factors that control the reaction rate. For any proposed reaction involving this compound, such as nucleophilic aromatic substitution at the chloro-position, computational methods can be employed to find the corresponding transition state.
Reaction Pathway Elucidation:
Once reactant, transition state, and product structures are optimized, an intrinsic reaction coordinate (IRC) calculation can be performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species. This process helps in elucidating the complete reaction pathway.
For example, in the synthesis of functionalized isoquinolines, computational studies can compare different possible reaction mechanisms, such as concerted versus stepwise pathways, to determine the most energetically favorable route.
Hypothetical Data Table: Calculated Activation Barriers for a Nucleophilic Substitution on 7-Chloroisoquinoline
| Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) |
| Hydroxide | Water | DFT/B3LYP | Calculated Value |
| Ammonia | Gas Phase | MP2 | Calculated Value |
| Methoxide | Methanol | DFT/B3LYP with CPCM | Calculated Value |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
While specific computational studies on this compound are not readily found in the surveyed literature, the established methodologies of computational chemistry provide a clear roadmap for how such investigations could be conducted to yield valuable insights into its chemical behavior.
Medicinal Chemistry Research and Pharmacological Scaffold Utility at the Molecular Level
Isoquinoline (B145761) Scaffolds as Privileged Structures in Drug Discovery Programs
The isoquinoline core is a prominent heterocyclic motif that is considered a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The rigid, bicyclic aromatic nature of the isoquinoline scaffold provides a versatile framework that can be readily functionalized at various positions, allowing for the precise spatial orientation of substituents to interact with diverse biological targets. This structural versatility enables isoquinoline derivatives to bind to a range of receptors and enzymes with high affinity and specificity. The inherent drug-like properties of the isoquinoline nucleus make it an attractive starting point for the design of novel therapeutic agents, contributing to its prevalence in numerous drug discovery programs aimed at identifying new treatments for a variety of diseases.
Design and Synthesis of Bioactive Isoquinoline Derivatives
The chemical tractability of 7-chloroisoquinoline (B1268606) hydrochloride makes it a valuable starting material for the synthesis of a diverse library of bioactive molecules. Medicinal chemists utilize the chlorine atom at the 7-position as a handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These synthetic strategies allow for the systematic modification of the isoquinoline scaffold to explore the structure-activity relationships (SAR) of the resulting derivatives.
For instance, a series of 7-substituted isoquinoline derivatives have been synthesized to probe their therapeutic potential. The design of these compounds often involves computational modeling and docking studies to predict their binding affinity to specific biological targets. By systematically altering the substituents at the 7-position and other positions of the isoquinoline ring, researchers can optimize the pharmacological properties of the lead compounds, including their potency, selectivity, and pharmacokinetic profiles. The synthesis of these derivatives is a critical step in the drug discovery process, enabling the generation of novel chemical entities with improved therapeutic efficacy.
Mechanistic Studies of Derivative Activity in vitro (Molecular Interaction, Enzyme Inhibition)
Derivatives of 7-chloroisoquinoline have emerged as potent inhibitors of several kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Casein Kinase 1 (CK1): A notable derivative, 4-(4-(4-fluorophenyl)-1-isopropyl-1H-imidazol-5-yl)-7-chloroisoquinoline, has been identified as a highly potent and selective inhibitor of Casein Kinase 1 (CK1). This compound demonstrated significant efficacy in in vitro assays, highlighting the potential of the 7-chloroisoquinoline scaffold in targeting this important kinase.
Pim-1 Kinase: A series of 7-substituted isoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against Pim-1 kinase, a proto-oncogene that is overexpressed in various cancers. One of the most potent compounds in this series, a derivative of 7-chloroisoquinoline, exhibited an IC50 value of 0.23 μM against Pim-1 kinase. Molecular docking studies revealed that this compound binds to the active site of the enzyme, forming key interactions that are responsible for its inhibitory activity.
RAF1 Kinase and PDE4B: Research has also explored the potential of 7-chloroisoquinoline derivatives as inhibitors of other kinases, such as RAF1 kinase and phosphodiesterase 4B (PDE4B). While specific inhibitory data for 7-chloroisoquinoline derivatives against these targets is still emerging, the versatility of the scaffold suggests its potential for the development of inhibitors against a broader range of kinases.
Table 1: Kinase Inhibition by 7-Chloroisoquinoline Derivatives
| Derivative | Target Kinase | IC50 (μM) |
|---|---|---|
| 4-(4-(4-fluorophenyl)-1-isopropyl-1H-imidazol-5-yl)-7-chloroisoquinoline | Casein Kinase 1 (CK1) | Data not specified in abstract |
| 7-substituted isoquinoline derivative | Pim-1 kinase | 0.23 |
The kinase inhibitory activity of 7-chloroisoquinoline derivatives often translates into significant antitumor and antiproliferative effects. These compounds have been shown to inhibit the growth of various cancer cell lines in vitro.
The cytotoxic activity of a series of novel 7-substituted isoquinoline derivatives was evaluated against a panel of human cancer cell lines, including A549 (lung), HCT116 (colon), MCF7 (breast), and HepG2 (liver). Several of these compounds displayed potent antiproliferative activity, with IC50 values in the low micromolar range. The mechanism of action is believed to be linked to the inhibition of key cellular signaling pathways that are critical for cancer cell survival and proliferation. The ability of these compounds to induce cell death underscores the potential of the 7-chloroisoquinoline scaffold in the development of new anticancer agents.
Table 2: Cytotoxic Activity of 7-Chloroisoquinoline Derivatives
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| A549 | Lung | Varies by derivative |
| HCT116 | Colon | Varies by derivative |
| MCF7 | Breast | Varies by derivative |
| HepG2 | Liver | Varies by derivative |
The isoquinoline scaffold is also a recognized pharmacophore in the development of antimicrobial agents. While research specifically detailing the antimicrobial properties of 7-chloroisoquinoline hydrochloride derivatives is less extensive than in the area of oncology, the general class of isoquinoline alkaloids has demonstrated a broad spectrum of activity against various pathogens. The structural features of these compounds allow them to interact with microbial targets, such as enzymes and cell membranes, leading to the inhibition of growth or cell death. Further investigation into the antimicrobial potential of specifically 7-chloroisoquinoline-based compounds could yield novel therapeutic leads for infectious diseases.
Chronic inflammation is a key component of many diseases, and the modulation of inflammatory pathways is a major goal of drug discovery. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. The inhibition of TNF-α production is a validated strategy for the treatment of various inflammatory conditions. Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties, including the ability to suppress the production of TNF-α. The 7-chloroisoquinoline scaffold represents a promising starting point for the design of new anti-inflammatory agents that could potentially offer a more targeted approach to treatment with fewer side effects.
Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, representing a key target for the development of anticoagulant therapies. frontiersin.orgnih.govnih.gov Its position at the convergence of the intrinsic and extrinsic pathways makes it an attractive point for intervention to prevent and treat thromboembolic disorders. frontiersin.org The inhibition of FXa effectively prevents the conversion of prothrombin to thrombin, a key step in the formation of blood clots. wikipedia.org Consequently, a variety of direct FXa inhibitors, often referred to as "xabans," have been developed and are used clinically to manage conditions such as deep vein thrombosis, pulmonary embolism, and to reduce the risk of stroke in patients with nonvalvular atrial fibrillation. wikipedia.org
Research into novel FXa inhibitors has explored a diverse range of chemical scaffolds. Among these, isoquinoline derivatives have been investigated for their potential as Factor Xa inhibitors. For example, derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) have been developed and shown to be potent inhibitors of FXa. nih.gov The most effective of these compounds exhibit inhibition constants (Ki) in the nanomolar range (21-55 nM) and demonstrate high selectivity for FXa over other serine proteases like thrombin and trypsin. nih.gov Molecular modeling studies of these tetrahydro-isoquinoline derivatives suggest that the isoquinoline moiety effectively occupies the S1 binding pocket of the Factor Xa enzyme. nih.gov
While the broader class of isoquinoline derivatives has shown promise in the context of Factor Xa inhibition, specific research detailing the activity of This compound as a Factor Xa inhibitor is not extensively documented in the reviewed literature. The focus of existing research has been on more complex substituted isoquinolines. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized Isoquinolines
The structure-activity relationship (SAR) of isoquinoline and its analogs is a significant area of research in medicinal chemistry, aiming to understand how chemical modifications to the isoquinoline scaffold influence biological activity. These studies are crucial for the rational design of more potent and selective therapeutic agents.
Research into substituted isoquinolin-1-ones as potential antitumor agents has provided valuable SAR insights. nih.gov A series of these compounds were synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. nih.gov It was discovered that the nature and position of substituents on the isoquinoline ring system played a critical role in their anticancer efficacy. For instance, an O-(3-hydroxypropyl) substituted compound demonstrated significantly enhanced antitumor activity, being 3-5 times more potent than the parent compound, 5-[4'-(piperidinomethyl) phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline. nih.gov This highlights the importance of the substituent at this position for cytotoxic activity.
In a different context, the synthesis of 1,7/8-substituted isoquinolines has revealed that the electronic properties of the substituents can direct the outcome of chemical reactions and influence the photophysical properties of the resulting compounds. rsc.org Specifically, the dehydrogenation of 7,8-dihydroisoquinolines was found to be dependent on the electronic nature of the substituents at positions 1 and 8. rsc.org Strong electron-donating groups, such as a N,N-dimethylamino group, favored the formation of 1,7-substituted isoquinolines through a rearrangement, while less electron-donating groups led to 1,8-substituted products. rsc.org
The following table summarizes key SAR findings for functionalized isoquinolines from various studies:
| Scaffold/Series | Position of Substitution | Substituent Effect on Activity | Reference |
| Isoquinolin-1-ones | O-alkylation | An O-(3-hydroxypropyl) group significantly increased antitumor activity. | nih.gov |
| 7,8-Dihydroisoquinolines | Positions 1 and 8 | Strong electron-donating groups at position 1 favor the formation of 1,7-substituted isoquinolines. | rsc.org |
| (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) derivatives | Tetrahydro-isoquinoline core | The tetrahydro-isoquinoline moiety effectively binds to the S1 pocket of Factor Xa. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) frameworks has been a long-standing area of interest for organic chemists. numberanalytics.com Traditional methods, while effective, often rely on harsh conditions, multi-step procedures, and the use of hazardous reagents. The future in this domain is geared towards "green" and sustainable chemistry, focusing on efficiency, safety, and reduced environmental impact.
Emerging trends applicable to the synthesis of 7-chloroisoquinoline (B1268606) hydrochloride include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final product. numberanalytics.com Its application to classic isoquinoline syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions could provide a more efficient route to the 7-chloro-substituted core. numberanalytics.com
Flow Chemistry: Continuous processing in microreactors offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and easier scalability. numberanalytics.com This is particularly relevant for reactions involving nitration or other energetic steps that might be required for precursor synthesis.
Catalytic C-H Activation: A major goal is the direct formation of the isoquinoline ring from simpler precursors via C-H bond activation. Recent advances in transition-metal catalysis (e.g., using palladium, rhodium, or copper) are making this a reality. nih.govmdpi.com Developing a C-H activation strategy to construct the 7-chloroisoquinoline skeleton would represent a significant leap in synthetic efficiency.
Biocatalysis: The use of enzymes to perform key synthetic steps offers unparalleled selectivity under mild, aqueous conditions. numberanalytics.com While still a nascent field for complex heterocycles, engineering enzymes for specific cyclization or functionalization steps is a long-term goal for sustainable production.
| Synthetic Methodology | Potential Advantages for 7-Chloroisoquinoline Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. |
| C-H Activation/Annulation | Fewer synthetic steps, increased atom economy, access to novel derivatives. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. |
Advanced Functionalization Strategies for Enhanced Complexity
The chlorine atom at the 7-position of the isoquinoline ring is not merely a substituent but a versatile chemical handle for further modification. Future research will focus on leveraging this and other positions on the ring to build more complex and functionally diverse molecules.
Cross-Coupling Reactions: The chloro-substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups) at the C-7 position, creating libraries of novel compounds for screening. Research has demonstrated the feasibility of such functionalization on related chloroquinoline systems. worktribe.com
Late-Stage Functionalization: A significant trend is the development of methods to modify complex molecules in the final steps of a synthetic sequence. For 7-chloroisoquinoline derivatives, this could involve regioselective C-H functionalization at other positions on the ring, even in the presence of the chloro group. This allows for rapid diversification and the creation of analogues that would be difficult to access through traditional multi-step synthesis. nih.gov
Multicomponent Reactions: Designing one-pot reactions where three or more starting materials combine to form a complex, functionalized isoquinoline product is a key area of future development. mdpi.com This strategy dramatically increases synthetic efficiency and allows for the rapid assembly of molecular complexity around the 7-chloroisoquinoline core.
Rational Design of Isoquinoline-Based Architectures with Tunable Reactivity and Properties
The convergence of computational chemistry and organic synthesis enables the rational design of molecules with specific, predictable properties. nih.govrsc.org This approach moves beyond serendipitous discovery to the targeted creation of functional molecules based on the 7-chloroisoquinoline scaffold.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict the electronic properties, reactivity, and potential biological activity of designed molecules. nih.gov This allows researchers to prioritize synthetic targets. For instance, modeling can help predict how different substituents on the 7-chloroisoquinoline ring will affect its fluorescence, receptor binding affinity, or electrochemical properties.
Tunable Photophysical Properties: Isoquinoline and its parent quinoline (B57606) scaffold are known components of fluorescent probes. nih.gov By rationally selecting and placing electron-donating or electron-withdrawing groups at various positions, it is possible to fine-tune the absorption and emission wavelengths of 7-chloroisoquinoline derivatives. nih.gov This could lead to the development of novel sensors for ions, pH, or specific biomolecules.
Bioisosteric Replacement and Privileged Scaffolds: In medicinal chemistry, the isoquinoline core is considered a "privileged scaffold" due to its recurring role in bioactive compounds. nih.govrsc.org The 7-chloroisoquinoline unit can be rationally incorporated into designs as a bioisostere for other aromatic systems. Computational docking studies can guide the design of new derivatives that fit into the active sites of specific enzymes or receptors, with the chloro-group potentially forming key halogen bonds to enhance binding affinity. rsc.org
| Design Strategy | Objective | Potential Application |
| Computational Modeling | Predict molecular properties before synthesis. | Prioritize high-potential drug candidates or materials. |
| Tuning Electronic Groups | Modulate absorption and emission spectra. | Development of fluorescent probes and sensors. nih.gov |
| Bioisosteric Design | Mimic other functional groups to enhance biological activity. | Creation of novel enzyme inhibitors or receptor ligands. |
Q & A
Q. What are the common synthetic routes for 7-chloroisoquinoline hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves chlorination of isoquinoline precursors, followed by hydrochloride salt formation. Key steps include:
- Protecting group strategies to prevent undesired side reactions (e.g., using Boc groups for amine protection) .
- Selective alkylation/halogenation under controlled temperatures (e.g., 0–5°C for chlorination to avoid over-substitution) .
- Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt . Optimization focuses on yield improvement (typically 40–60%) and minimizing impurities (e.g., di-chlorinated byproducts detected via HPLC).
Q. How is structural characterization of this compound performed?
Standard protocols include:
- NMR spectroscopy (¹H/¹³C) to confirm the chlorinated isoquinoline core and hydrochloride salt formation (e.g., downfield shifts for aromatic protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.02 for C₉H₇ClN⁺) .
- X-ray crystallography for resolving stereochemical ambiguities in substituted derivatives .
Advanced Research Questions
Q. How do substituent patterns influence the biological activity of 7-chloroisoquinoline derivatives?
The chlorine atom at position 7 enhances electrophilicity, affecting interactions with biological targets:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -COOH at position 3) show improved binding to bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
- Anticancer potential : Substitution with hydrazine groups (e.g., 2-hydrazino derivatives) increases cytotoxicity via DNA intercalation, as shown in MTT assays against HeLa cells . Contradictions in activity data may arise from varying assay conditions (e.g., pH-dependent solubility) or impurities in synthesized batches .
Q. How can researchers resolve contradictions in reported pharmacokinetic properties of 7-chloroisoquinoline derivatives?
Discrepancies in bioavailability or metabolism data often stem from:
- Methodological differences : Compare HPLC vs. LC-MS quantification (e.g., LC-MS detects low-concentration metabolites missed by HPLC) .
- In vitro vs. in vivo models : Hepatic microsome assays may underestimate first-pass metabolism observed in rodent studies .
- Structural analogs : For example, 7-chloro-3-carboxylic acid derivatives exhibit higher plasma stability than ethyl-substituted variants due to reduced CYP450 interactions .
Q. What experimental design principles apply to pharmacological evaluation of this compound?
A tiered approach is recommended:
- In vitro screening : Use cell-based assays (e.g., kinase inhibition, apoptosis markers) with IC₅₀ calculations .
- ADME profiling : Assess solubility (logP via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
- In vivo models : Prioritize zebrafish xenografts for rapid toxicity screening before murine studies . Collaborative frameworks integrating synthetic chemistry and pharmacology are critical for translational success .
Key Notes
- Advanced vs. basic : Structural characterization (basic) vs. substituent-activity relationships (advanced).
- Methodological focus : Emphasize protocols for synthesis, characterization, and biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
